RIPK1 Inhibitor Potency: BCP-Difluoroethyl Versus BCP-Fluoro in Matched Molecular Scaffolds
In US Patent US20240025912 (Merck Sharp & Dohme), a matched-pair comparison is available between a RIPK1 inhibitor bearing the 3-(1,1-difluoroethyl)bicyclo[1.1.1]pentan-1-amine motif (Compound 1-32) and the corresponding 3-fluorobicyclo[1.1.1]pentan-1-amine analog (Compound 1-40). Both compounds share a (S)-5-phenyl-2,5,6,7-tetrahydro-3H-pyrrolo[2,1-c][1,2,4]triazol-3-one core; the 5-phenyl substituent differs (phenyl vs. 2,6-difluorophenyl), but the BCP-amine substituent is the primary variable. The difluoroethyl analog achieved an EC₅₀ of 36.4 nM, while the fluoro analog achieved an EC₅₀ of 34 nM [1]. The near-equipotent outcome indicates that the 1,1-difluoroethyl group is a viable potency-equivalent alternative to a simple fluoro substituent, thereby enabling independent optimization of lipophilicity and metabolic stability without sacrificing target engagement.
| Evidence Dimension | RIPK1 inhibition potency (EC₅₀) |
|---|---|
| Target Compound Data | EC₅₀ = 36.4 nM (Compound 1-32 in US20240025912) |
| Comparator Or Baseline | 3-Fluorobicyclo[1.1.1]pentan-1-amine-derived inhibitor: EC₅₀ = 34 nM (Compound 1-40 in US20240025912) |
| Quantified Difference | ΔEC₅₀ = 2.4 nM (approximately 1.07-fold difference) |
| Conditions | Ten-point 1:3 serial dilution, top concentration 100 µM; recombinant RIPK1 (human, 1–327 residues) expressed in baculovirus-transfected Sf21 cells; endpoint assay per BindingDB entry 11785. |
Why This Matters
This matched-pair data shows that incorporating the 1,1-difluoroethyl BCP-amine delivers RIPK1 potency within 7% of the fluoro analog, allowing medicinal chemists to select this building block when fluorination-driven lipophilicity modulation is required without potency loss.
- [1] BindingDB. BDBM647723 and BDBM647739; US Patent US20240025912, Compounds 1-32 and 1-40. Accessed 2026-05-05. View Source
